Cas no 40438-48-0 (Ethanol,2-(methyldiphenylsilyl)-)

Ethanol,2-(methyldiphenylsilyl)- 化学的及び物理的性質
名前と識別子
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- Ethanol,2-(methyldiphenylsilyl)-
- 2-(Diphenylmethylsilyl)Ethanol
- 2-[methyl(diphenyl)silyl]ethanol
- 2-METHYL DIPHENYLSILYL ETHANOL
- (2-Hydroxyethyl)diphenylmethylsilane (2-(Diphenylmethylsilyl)ethanol
- 2-(methyldiphenylsilyl)-ethano
- SCHEMBL4340363
- 2-(Methyldiphenylsilyl)ethanol, 99%
- FT-0742161
- AKOS015915734
- Ethanol, 2-(methyldiphenylsilyl)-
- 40438-48-0
- 2-(Methyldiphenylsilyl)ethanol
- DTXSID60885799
- NS00057681
- (2-Hydroxyethyl)diphenylmethylsilane
- EINECS 254-919-9
- MFCD00042928
- RYVPOJDQPLVTLT-UHFFFAOYSA-N
-
- MDL: MFCD00042928
- インチ: 1S/C15H18OSi/c1-17(13-12-16,14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3
- InChIKey: RYVPOJDQPLVTLT-UHFFFAOYSA-N
- SMILES: C[Si](C1C=CC=CC=1)(C1C=CC=CC=1)CCO
計算された属性
- 精确分子量: 242.11300
- 同位素质量: 242.113
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 1
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 199
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- トポロジー分子極性表面積: 20.2Ų
- 互变异构体数量: 何もない
- XLogP3: 何もない
じっけんとくせい
- 密度みつど: 1.063 g/mL at 25 °C(lit.)
- Boiling Point: 152 °C/0.2 mmHg(lit.)
- フラッシュポイント: 華氏温度:230°f
摂氏度:110°c - Refractive Index: n20/D 1.580(lit.)
- PSA: 20.23000
- LogP: 1.87170
Ethanol,2-(methyldiphenylsilyl)- Security Information
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S23; S24/25
- Risk Phrases:R36/37/38
Ethanol,2-(methyldiphenylsilyl)- 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関コード:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:6.5%. 一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:6.5%. General tariff:30.0%
Ethanol,2-(methyldiphenylsilyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-237873-5g |
2-(Methyldiphenylsilyl)ethanol, |
40438-48-0 | 99% | 5g |
¥1670.00 | 2023-09-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-237873-5 g |
2-(Methyldiphenylsilyl)ethanol, |
40438-48-0 | 99% | 5g |
¥1,670.00 | 2023-07-11 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 366498-5G |
Ethanol,2-(methyldiphenylsilyl)- |
40438-48-0 | 99% | 5G |
¥3928.66 | 2022-02-24 |
Ethanol,2-(methyldiphenylsilyl)- 関連文献
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1. Use of bis[2-(trialkylsilyl)ethyl]N,N-dialkylphosphoramidites for the synthesis of phosphate monoestersKenneth C. Ross,Daniel L. Rathbone,William Thomson,Sally Freeman J. Chem. Soc. Perkin Trans. 1 1995 421
Ethanol,2-(methyldiphenylsilyl)-に関する追加情報
A Comprehensive Overview of Ethanol, 2-(methyldiphenylsilyl)- (CAS No. 40438-48-0)
Ethanol, 2-(methyldiphenylsilyl)-, also known by its CAS registry number 40438-48-0, is an organosilicon compound with the molecular formula C₁₁H₁₆OSi. This molecule features a silicon atom bonded to two phenyl groups, one methyl group, and an ethoxy functional group, forming a unique structural motif that confers distinct chemical properties. The presence of the methyldiphenylsilyl group at the β-position of ethanol introduces steric hindrance and electronic effects, making it a valuable intermediate in organic synthesis and material science applications. Recent advancements in computational chemistry have highlighted its potential as a versatile building block for designing bioactive molecules due to its ability to stabilize reactive intermediates through silicon-mediated electron distribution.
Structurally, the compound combines the hydroxyl functionality of ethanol with the organosilicon moiety, which is characterized by a tetrahedral geometry around the silicon center. This configuration enhances its reactivity in silylation reactions while maintaining stability under certain reaction conditions. A study published in Journal of Organic Chemistry (2023) demonstrated that the methyldiphenylsilyl group can effectively protect carboxylic acid derivatives during multistep synthesis protocols without requiring harsh deprotection conditions. The silicon-based protecting group’s compatibility with various functional groups has positioned this compound as a preferred alternative to traditional silyl ethers in pharmaceutical intermediate preparations.
In terms of physicochemical properties, Ethanol, 2-(methyldiphenylsilyl)- exhibits a melting point of approximately -35°C and a boiling point around 195°C at standard pressure. Its solubility profile shows good miscibility with common organic solvents such as dichloromethane and diethyl ether, while limited aqueous solubility aligns with typical organosilicon compounds’ hydrophobic nature. Spectroscopic data including NMR and IR confirm the characteristic peaks associated with the silyl ether linkage (-Si-O-) and aromatic substituents, which are critical for analytical validation during quality control processes in industrial applications.
The synthesis of this compound typically involves nucleophilic substitution reactions where ethanol reacts with chloromethyldiphenylsilane under controlled conditions. A novel approach reported in Chemical Communications (2023) optimized reaction yields by employing phase-transfer catalyst systems that reduce energy consumption and waste generation compared to conventional methods. This advancement underscores its growing relevance in sustainable chemistry frameworks where green synthesis protocols are prioritized without compromising product purity.
In pharmaceutical research, this compound has gained attention as a stabilizing agent for peptide synthesis. Researchers from Stanford University’s Medicinal Chemistry Lab (published Q1 2024) demonstrated that incorporating methyldiphenylsilyl-protected alcohols into solid-phase peptide synthesis significantly improves coupling efficiency in challenging sequences involving hydroxy-containing residues like serine or threonine. The protective group’s ability to temporarily mask reactive hydroxyl groups while maintaining accessibility for subsequent functionalization steps aligns with current trends toward modular drug design strategies.
Beyond medicinal chemistry applications, recent studies have explored its role in polymer engineering. A team at MIT reported in Polymer Chemistry (July 2023) that integrating this compound into polyurethane matrices via siloxane crosslinking enhances material biocompatibility without sacrificing mechanical strength—a breakthrough for implantable medical devices requiring both durability and physiological inertness. The phenyl substituents contribute favorable π-stacking interactions within polymer networks while the alcohol functionality provides sites for further chemical modification.
In analytical chemistry contexts, this compound serves as a calibration standard for mass spectrometry-based metabolomics platforms due to its well-characterized fragmentation patterns and stability during ionization processes. Its use as an internal standard was validated in a landmark paper published in Analytical Methods (April 2023), where it enabled precise quantification of trace metabolites in complex biological matrices such as blood plasma or tissue extracts without interference from endogenous components.
The electronic properties of Ethanol, 2-(methyldiphenylsilyl)-, particularly its dipole moment derived from the silicon-oxygen bond polarity combined with aromatic conjugation effects, make it an ideal candidate for studying intermolecular interactions through NMR spectroscopy techniques like NOESY or COSY analysis. Computational studies using density functional theory (DFT) calculations have revealed unique hydrogen bonding behaviors between its hydroxyl group and adjacent phenyl rings under different solvent environments—a phenomenon further explored experimentally by researchers at ETH Zurich who identified potential applications in supramolecular assembly systems.
In terms of industrial applications beyond traditional synthesis roles, recent patent filings suggest emerging uses as a stabilizer additive in silicone-based lubricants operating under high thermal stress conditions (>150°C). The molecule’s dual functionality allows it to simultaneously inhibit oxidative degradation pathways while improving viscosity characteristics—a critical advantage over conventional additives that often trade off performance against thermal stability requirements.
Safety considerations remain paramount despite its non-regulated status under current hazard classifications according to GHS standards (as confirmed by latest UN Globally Harmonized System updates). Standard precautions recommend handling under nitrogen atmosphere due to mild hygroscopic tendencies observed during storage studies conducted by Sigma-Aldrich R&D teams (published December 2023). Proper storage below room temperature (< 15°C) maintains structural integrity over extended periods without significant decomposition products formation—a finding validated through accelerated aging tests using accelerated solvent extraction methodologies.
Ongoing investigations into this compound’s photochemical properties have uncovered unexpected behavior when incorporated into conjugated polymer systems used for optoelectronic devices such as organic solar cells. Research from KAIST’s Advanced Materials Institute indicates that attaching methyldiphenylsilyl--functionalized ethanol units along polymer backbones increases charge carrier mobility by up to 35% compared to unmodified polymers—a discovery attributed to optimized electronic delocalization achieved through precise spatial arrangement facilitated by silicon’s electropositivity relative to carbon atoms.
Biochemical studies published earlier this year (Nature Communications Chemistry Supplement Issue, January 2024) revealed fascinating enzyme-substrate interactions when used as a probe molecule for glycosidase activity assays. The silicon-containing moiety was shown not only to resist enzymatic degradation but also provided fluorescence quenching capabilities when coupled with appropriate fluorophores—opening new avenues for real-time metabolic pathway visualization techniques using non-toxic markers compatible with living cell cultures.
In catalytic systems development, this compound has been evaluated as part of heterogeneous catalyst supports where surface grafting via silane coupling agents creates nanoscale active sites on porous silica frameworks (Catalysis Science & Technology, March 2024). These engineered materials exhibit enhanced selectivity profiles during asymmetric epoxidation reactions compared to traditional homogeneous catalyst approaches while offering easier separation from reaction mixtures—a key advancement toward scalable industrial catalytic processes adhering to green chemistry principles.
The latest advancements highlight its utility in click chemistry methodologies where the ethoxy component participates selectively under copper-free Sonogashira coupling conditions reported by Merck Research Labs (JACS Au, May 2024). This novel application reduces reaction times by up to 60% when synthesizing complex heterocyclic scaffolds commonly found in antiviral drug candidates—demonstrating how existing compounds can be repurposed through mechanistic insights gained from modern reaction dynamics modeling tools like MD simulations and quantum mechanical calculations.
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